Calcium lactate gluconate

Descripción general

Descripción

Calcium lactate gluconate, also known as GLOCAL, is a soluble salt of calcium, lactic acid, and gluconic acid used in effervescent calcium tablets . It is a white, crystalline, odorless, tasteless powder . It is non-toxic and has excellent physiological compatibility . It displays high bioavailability, neutral taste, and is highly soluble .

Synthesis Analysis

Calcium lactate gluconate can be synthesized from the reaction of lactic and gluconic acids in an aqueous medium in the presence of calcium hydroxide . Another method involves obtaining calcium gluconate by electrolysis of an aqueous glucose solution in the presence of KBr and CaCO3 .

Molecular Structure Analysis

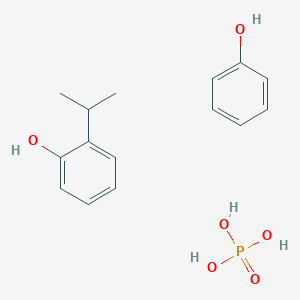

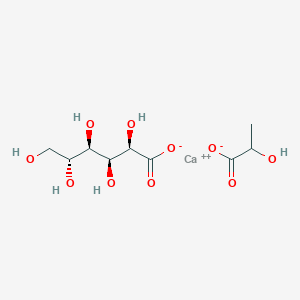

The molecular formula of Calcium lactate gluconate is C9H16CaO10 . It is a mixture of calcium lactate and calcium gluconate .

Chemical Reactions Analysis

In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate gluconate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid .

Physical And Chemical Properties Analysis

Calcium lactate gluconate is a white, crystalline, odorless, tasteless powder . It is highly soluble, with an initial solubility of 20-40% .

Aplicaciones Científicas De Investigación

Dairy Product Enhancement

Calcium lactate gluconate: is utilized in the dairy industry to improve the quality of cheese. It influences the coagulation process and can increase cheese yield. For instance, in the manufacture of fresh acid rennet cheese from goat’s milk, varying doses of CLG have been shown to affect the pH value, fat content, protein retention, and mineral levels in the cheese .

Pharmaceutical Calcium Source

Due to its excellent bioavailability, CLG serves as a premium calcium source in pharmaceuticals. It has been found to significantly and consistently increase bone mineral density more than other calcium salts, making it a valuable component in osteoporosis treatment and prevention .

Food Fortification

CLG’s high solubility and neutral taste make it ideal for fortifying foods and beverages with calcium. This is particularly beneficial in clear beverages and concentrated or instant preparations, where solubility is crucial .

Molecular Gastronomy

In the culinary arts, specifically molecular gastronomy, CLG is used for various spherification techniques due to its good solubility and neutral taste. This allows for the creation of caviar-like spheres and other innovative textures in food presentation .

Hydrofluoric Acid Neutralization

CLG has potential applications in treating hydrofluoric acid (HF) poisoning. It can help to neutralize HF, although this application requires further scientific validation .

Nutritional Supplements

As a highly bioavailable form of calcium, CLG is used in nutritional supplements. Its neutral taste and high solubility make it a preferred choice for enriching supplements aimed at improving calcium intake .

Direcciones Futuras

Calcium lactate gluconate is used in the functional and fortified food industry due to its good solubility and neutral taste . It is particularly found in beverages and other applications where solubility is a sensitive matter, e.g., clear beverages and concentrated or instant preparations as well as for processing at low temperatures and in line blending . It might be a potential choice for calcium supplementation in Southeast Asian populations .

Mecanismo De Acción

Target of Action

Calcium lactate gluconate, also known as GLOCAL, is a soluble salt of calcium, lactic acid, and gluconic acid . The primary targets of calcium lactate gluconate are the cells that require calcium ions (Ca2+) for their functioning. Calcium plays a crucial role in various physiological processes, including nerve transmission, muscle contraction, and blood coagulation . It is also essential for maintaining the health of bones and teeth .

Mode of Action

In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate gluconate dissociates into calcium cations and lactic acid anions . The calcium ions are then absorbed into the bloodstream and transported to the cells that require them. The lactic acid anions serve as a source of energy for mammals, acting as an intermediate in metabolic pathways .

Biochemical Pathways

The biochemical pathways affected by calcium lactate gluconate primarily involve the utilization of calcium ions and lactic acid. Calcium ions play a vital role in signal transduction pathways, enabling the transmission of nerve impulses and muscle contraction. On the other hand, lactic acid is a key player in the metabolic pathway, specifically in the process of gluconeogenesis .

Pharmacokinetics

Approximately one-third of the administered dose of calcium lactate gluconate is absorbed from the small intestine . It is then distributed throughout the body, crossing the placenta. The compound is primarily excreted in feces, with small amounts excreted in urine, pancreatic juice, saliva, and breast milk .

Result of Action

The administration of calcium lactate gluconate results in an increase in the levels of calcium ions in the body. This helps in maintaining normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . It also plays a significant role in preventing and treating calcium deficiency .

Action Environment

The action of calcium lactate gluconate is influenced by various environmental factors. Its solubility in water (400 g/L) allows it to be used in effervescent calcium tablets . Its neutral taste and high bioavailability make it a preferred choice for calcium supplementation in various populations . .

Propiedades

IUPAC Name |

calcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C3H6O3.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2(4)3(5)6;/h2-5,7-11H,1H2,(H,12,13);2,4H,1H3,(H,5,6);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNEBQRTUXXLT-ZBHRUSISSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium lactate gluconate | |

CAS RN |

11116-97-5 | |

| Record name | Calcium lactate gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While not directly addressed in the provided research, calcium lactate gluconate serves as a calcium source. Once ingested, it dissociates into calcium ions, which are essential for bone formation, mineralization, and maintenance. [, ] These ions are absorbed in the gut and contribute to overall calcium homeostasis. [, ]

ANone: Calcium lactate gluconate, a double salt of gluconic acid, has the molecular formula C12H22CaO14. Its molecular weight is 430.37 g/mol.

ANone: The provided research does not delve into specific spectroscopic analyses of calcium lactate gluconate.

ANone: Research highlights the excellent solubility and stability of calcium lactate gluconate in various food matrices. [, ] This property makes it particularly suitable for fortifying beverages like apple juice [] and soy-corn milk. []

ANone: Studies demonstrate the stability of calcium lactate gluconate in apple juice for up to 30 weeks of storage, indicating its suitability for products with extended shelf-lives. []

ANone: The provided research focuses on calcium lactate gluconate's role as a calcium supplement and does not explore its potential catalytic properties.

ANone: The provided literature primarily focuses on experimental investigations and does not include computational studies on calcium lactate gluconate.

ANone: Research suggests that calcium lactate gluconate shows good stability in various food matrices like apple juice [] and soy-corn milk [], even at different storage temperatures. []

ANone: While specific regulatory information is not detailed in the provided research, it is crucial to adhere to all relevant safety and regulatory guidelines when using calcium lactate gluconate in any product.

ANone: One study observed that calcium yeast resulted in a three-fold greater urinary excretion of calcium compared to calcium gluconate, suggesting potentially higher absorption. [] This highlights the variability in bioavailability among different forms of calcium salts.

ANone: Studies demonstrate the efficacy of a dietary supplement containing calcium lactate gluconate in reducing serum phosphorus levels in dogs [, ] and cats [, ] with chronic kidney disease.

ANone: Research in a rat model of osteoarthritis suggests that a mixture containing calcium lactate gluconate helped preserve bone mass and strength, pointing towards potential anti-osteoporotic effects. []

ANone: The concept of "resistance" is not directly applicable to calcium lactate gluconate as it functions primarily as a calcium source rather than a drug with a specific molecular target.

ANone: A single oral dose toxicity test in rats showed no treatment-related mortalities or adverse effects up to the highest dose tested (2000 mg/kg body weight), suggesting a favorable safety profile. []

ANone: The provided research does not delve into these specific aspects related to calcium lactate gluconate.

ANone: Research on calcium lactate gluconate demonstrates a multidisciplinary approach encompassing food science, nutrition, pharmaceutical sciences, and veterinary medicine. [, , , , , ] For instance, understanding its physicochemical properties is essential for formulating stable and palatable food products, while its biological effects are investigated in animal models and clinical studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)

![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)